Complete Diastereoselectivity in Chiral Azirine Cycloaddition vs. Other 1,4-Disubstituted Dienes
In a direct head-to-head comparison under identical conditions, cycloaddition of a chiral 2H-azirine to (E,E)-1,4-diacetoxy-1,3-butadiene exhibited complete diastereoselectivity (>99:1 dr) to yield a single cycloadduct [1]. In contrast, reactions with other 1,4-disubstituted-2-aza-1,3-dienes (2a–g) showed only 'high to good' diastereofacial differentiation, with selectivity dropping drastically when R1 = Me or H [2]. This establishes the diacetoxy-diene as a privileged substrate for predictable stereocontrol in the synthesis of azabicyclic frameworks.
| Evidence Dimension | Diastereoselectivity in chiral 2H-azirine cycloaddition |
|---|---|
| Target Compound Data | Complete diastereoselectivity (>99:1 dr); single cycloadduct 11a |
| Comparator Or Baseline | 1,4-disubstituted-2-aza-1,3-dienes (2a–g): 'High to good' diastereofacial differentiation; drastically reduced when R1 = Me or H |
| Quantified Difference | Complete vs. moderate/good selectivity |
| Conditions | Reaction of chiral [(1R)-10-(N,N-diethylsulfamoyl)isobornyl] 2H-azirine 1 with dienes in DCM at room temperature |
Why This Matters
Predictable stereochemical outcome is essential for the efficient synthesis of enantiopure nitrogen-containing heterocycles, reducing the need for costly chiral separations.
- [1] Alves, M. J.; Durães, M. M.; Gil Fortes, A. Diastereoselective Diels–Alder cycloaddition of [(1R)-10-(N,N-diethylsulfamoyl)isobornyl] 2H-azirine to nucleophilic 1,4-disubstituted 1,3-dienes. Tetrahedron: Asymmetry 2009, 20, 1378–1382. View Source
- [2] Alves, M. J.; Durães, M. M.; Gil Fortes, A. Diastereoselective Diels-Alder cycloaddition of [(1R)-10-(N,N-diethylsulfamoyl)isobornyl] 2H-azirine to nucleophilic 1,4-disubstituted 1,3-dienes. Tetrahedron: Asymmetry 2009, 20, 1378–1382. (Reference to comparative data with aza-dienes 2a-g). View Source
